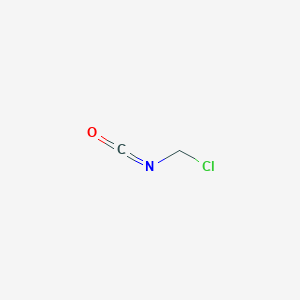

Chloromethyl isocyanate

Description

Significance and Context within Halogenated Isocyanate Chemistry

Halogenated isocyanates are a class of compounds characterized by the presence of one or more halogen atoms and an isocyanate (-N=C=O) group. The introduction of a halogen atom can significantly influence the reactivity of the isocyanate moiety and provide an additional site for chemical modification. mt.com This dual functionality makes them valuable building blocks in the synthesis of more complex molecules.

The field of halogenated isocyanates is broad, with the nature of the halogen and its position relative to the isocyanate group dictating the compound's chemical behavior. For instance, α-halogenated isocyanates are known to be in equilibrium with their chlorocarbonylimine form, which can lead to side reactions. google.com The halogenation of aliphatic isocyanates can sometimes result in resinification and poor yields if not conducted under controlled conditions, often requiring the use of solvents. google.com

Chloromethyl isocyanate, with its chlorine atom on the methyl group attached to the isocyanate, is a key member of this class. Its reactivity is harnessed in various synthetic applications. For example, it can be used to introduce the isocyanatomethyl group into other molecules. The isocyanate group itself is a versatile functional group, readily reacting with nucleophiles such as alcohols, amines, and even carbon-carbon double bonds under certain conditions. acs.org

The study of halogenated isocyanates extends to more complex structures as well, including undecahalogenated closo-dodecaborates, where the introduction of an isocyanate group can be influenced by the size of the halogen substituents. acs.org The synthesis of isocyanates can be achieved through various routes, including those that avoid the use of phosgene (B1210022), a toxic chemical, which has become an area of increasing interest. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a reagent in organic synthesis. It serves as a precursor for creating a variety of organic compounds due to its dual reactivity. smolecule.com The electrophilic nature of the carbonyl carbon in the isocyanate group makes it a target for nucleophilic attack, while the chloromethyl group can participate in substitution reactions. smolecule.com

One significant area of research involves its use in the synthesis of heterocyclic compounds. For example, it has been shown to react with phenols to form 1,3-oxazinones and with styrene (B11656) to produce cinnamyl isocyanate and 3-chloro-3-phenylpropyl isocyanate. acs.org Additionally, it has been used in Friedel-Crafts type reactions with aromatic compounds like m-xylene (B151644) to yield 2,4-dimethylbenzyl isocyanate. acs.org

Another important research trajectory is its application in organometallic chemistry. Reactions between this compound and metal carbonyl anions, such as those of iron and molybdenum, have been investigated. acs.org These reactions lead to the formation of novel organometallic complexes where the isocyanatomethyl group is incorporated into the metal's coordination sphere. acs.org

Furthermore, variations of this compound, such as 2-(chloromethyl)phenyl isocyanate and 4-(chloromethyl)phenyl isocyanate, have been synthesized and utilized in the preparation of other complex molecules. acs.orgchemicalbook.com 4-(Chloromethyl)phenyl isocyanate, for instance, has been used in the synthesis of carbamate (B1207046) derivatives with potential biological applications. chemicalbook.comsigmaaldrich.com The synthesis of these and other isocyanates can be achieved through methods like the Curtius rearrangement or from alcohols and thiols using specific reagent combinations. organic-chemistry.org

The table below provides a summary of the physical and chemical properties of this compound and its related phenyl derivatives.

| Property | This compound | 2-(Chloromethyl)phenyl Isocyanate | 4-(Chloromethyl)phenyl Isocyanate |

| CAS Number | 7093-91-6 chemsrc.com | 52986-66-0 nih.gov | 29173-65-7 chemicalbook.com |

| Molecular Formula | C2H2ClNO chemsrc.com | C8H6ClNO nih.gov | C8H6ClNO sigmaaldrich.com |

| Molecular Weight | 91.496 g/mol chemsrc.com | 167.59 g/mol nih.gov | 167.59 g/mol sigmaaldrich.com |

| Boiling Point | Not specified | 45-47 °C at 0.2 mmHg chemicalbook.com | Not specified |

| Melting Point | Not specified | Not specified | 32-33 °C chemicalbook.com |

| Density | Not specified | 1.241 g/mL at 25 °C chemicalbook.com | 1.216 g/mL at 25 °C chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro(isocyanato)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClNO/c3-1-4-2-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQTZYDZYSXGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503647 | |

| Record name | Chloro(isocyanato)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7093-91-6 | |

| Record name | Methane, chloroisocyanato- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7093-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(isocyanato)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chloromethyl Isocyanate and Its Advanced Precursors

Established Synthetic Pathways: Mechanistic Insights and Optimization

The conventional routes to isocyanates are well-established, primarily relying on the use of phosgene (B1210022) and the strategic functionalization of precursor molecules.

The reaction of a primary amine with phosgene (carbonyl chloride) remains a principal industrial method for manufacturing isocyanates. sabtechmachine.com This process is typically suitable for producing large-tonnage aromatic isocyanates such as toluene (B28343) diisocyanate (TDI) and diphenylmethane (B89790) diisocyanate (MDI). nih.gov The synthesis is generally conducted as a two-step process, often referred to as cold and hot phosgenation, to manage the reaction's exothermicity and optimize yield. sabtechmachine.com

In the initial "cold phosgenation" step, the amine is reacted with phosgene at low temperatures (below 70°C) in an inert solvent to form a carbamoyl (B1232498) chloride intermediate and hydrogen chloride. sabtechmachine.com The resulting slurry is then transferred to a "hot phosgenation" reactor where, at elevated temperatures, the carbamoyl chloride eliminates a molecule of hydrogen chloride to yield the final isocyanate. scholaris.ca To increase the yield and minimize the formation of urea (B33335) byproducts, the starting amine is sometimes first converted to its hydrochloride salt before reacting with phosgene. sabtechmachine.com

| Phosgenation Stage | Typical Conditions | Purpose | Key Intermediates |

| Cold Phosgenation | < 70°C, Inert Solvent | Formation of carbamoyl chloride | Carbamoyl chloride |

| Hot Phosgenation | Elevated Temperature | Elimination of HCl to form isocyanate | Isocyanate |

This table summarizes the general conditions and stages of the industrial amine phosgenation process.

An alternative strategy involves the introduction of a chloromethyl group onto a molecule that serves as a precursor to the isocyanate. This allows for the synthesis of complex isocyanates where the chloromethyl functionality is required. For example, a furan-based diisocyanate was synthesized via a multi-step procedure that included a chloromethylation step. acs.org Similarly, the synthesis of 2-(chloromethyl)phenyl isocyanide involves a four-step process starting from 2-(chloromethyl)benzoyl chloride, where the chloromethyl group is present on the starting material before subsequent conversion to the isocyanate. acs.org This highlights the approach of functionalizing a precursor which is then transformed into the desired isocyanate product.

Phosgene-Free and Sustainable Synthesis Approaches

Growing concerns over the high toxicity of phosgene have driven significant research into alternative, safer synthetic routes to isocyanates. google.comnwo.nl These "green chemistry" approaches focus on eliminating hazardous reagents and developing more sustainable processes. nih.govmdpi.com

A prominent phosgene-free strategy is the thermal decomposition (thermolysis) of carbamates to produce isocyanates and an alcohol. mdpi.com This method is considered a promising alternative to phosgenation. mdpi.com The required carbamate (B1207046) precursors can themselves be synthesized via non-phosgene routes, such as the reductive carbonylation of nitro compounds or the oxidative carbonylation of amines. sci-hub.se

The Lossen rearrangement is a classic and versatile reaction that converts hydroxamic acids or their derivatives into isocyanates. numberanalytics.comnumberanalytics.com The reaction mechanism begins with the formation of an O-acylated hydroxamic acid derivative. wikipedia.org This derivative is treated with a base to abstract a proton, forming a conjugate base that spontaneously rearranges, releasing a carboxylate anion and producing an isocyanate intermediate. wikipedia.org The efficiency and rate of the Lossen rearrangement can be influenced by factors such as the choice of activating agent (e.g., sulfonyl chlorides), solvent, and temperature. numberanalytics.comresearchgate.net N-methylimidazole has been reported as a catalyst for the one-pot synthesis of carbamates from hydroxamic acids via the Lossen rearrangement, where it accelerates the conversion of the isocyanate intermediate. researchgate.net

| Method | Precursor | Key Transformation | Advantages |

| Carbamate Thermolysis | Carbamate | Heat-induced cleavage to isocyanate and alcohol. mdpi.com | Phosgene-free, potentially recyclable alcohol byproduct. mdpi.com |

| Lossen Rearrangement | Hydroxamic Acid Derivative | Base-mediated rearrangement to isocyanate. wikipedia.org | Versatile, avoids phosgene, applicable to various substrates. numberanalytics.comnumberanalytics.com |

This table compares two key phosgene-free approaches to isocyanate synthesis.

More recent innovations include the development of catalytic decarboxylative methods to form isocyanates. These reactions involve the conversion of readily available carboxylic acids into isocyanates by removing the carboxyl group and replacing it with an isocyanate group. A divergent, photoinduced process has been developed for the synthesis of thiocyanates and isothiocyanates from carboxylic acids, demonstrating the potential of decarboxylative strategies. rsc.orgrsc.org This molecular editing strategy can be applied to a wide range of primary, secondary, and tertiary alkyl carboxylic acids. rsc.org Another approach utilizes DMAP (4-dimethylaminopyridine) to catalyze a base-free, decarboxylative isocyanation of carboxylic acids via a one-pot Curtius rearrangement. organic-chemistry.org

Development of Novel Catalytic Systems for Isocyanate Formation

The evolution of isocyanate synthesis is closely linked to the development of new and more efficient catalytic systems. These catalysts are crucial for enabling phosgene-free routes and for carrying out transformations under milder, more selective conditions.

Research has focused on several classes of catalysts:

Metal-Based Catalysts : Group VIII transition metals, such as palladium and ruthenium, are effective catalysts for the reductive carbonylation of nitroaromatics to form carbamates, which are precursors to isocyanates. nwo.nlresearchgate.net Composite metal catalysts, including those based on iron oxides, have also been shown to enhance isocyanate yields during the thermal decomposition of carbamates. acs.org

Organocatalysts : Small organic molecules have emerged as effective catalysts for isocyanate-forming reactions. patsnap.com For instance, N-methylimidazole (NMI) accelerates the Lossen rearrangement for carbamate synthesis. researchgate.netorganic-chemistry.org Guanidine and phenyl phosphonic acid derivatives have also been designed and tested as organocatalysts for the reaction between isocyanates and diols in polyurethane synthesis. tandfonline.com

Cooperative Photometallobiocatalysis : A cutting-edge strategy combines photocatalysis with biocatalysis. chemrxiv.org Researchers have reported a cooperative system involving an engineered nonheme Fe enzyme and a photoredox catalyst for the catalytic enantioconvergent decarboxylative isocyanation of redox-active esters. chemrxiv.org This radical-based mechanism represents a new frontier for developing challenging asymmetric transformations. chemrxiv.org

| Catalyst Type | Example(s) | Application | Reference |

| Metal-Based | Palladium, Ruthenium, Iron Oxides | Reductive carbonylation, Carbamate decomposition | researchgate.netacs.org |

| Organocatalyst | N-methylimidazole (NMI), Guanidines | Lossen rearrangement, Polyurethane synthesis | researchgate.nettandfonline.com |

| Photometallobiocatalyst | Engineered Fe Enzyme + Photoredox Catalyst | Enantioconvergent decarboxylative isocyanation | chemrxiv.org |

This table provides examples of novel catalytic systems developed for isocyanate formation and related reactions.

Stereoselective and Enantioselective Synthesis of Substituted Chloromethyl Isocyanate Analogues

The synthesis of this compound analogues possessing a stereocenter, particularly at the carbon atom bearing the chlorine, presents a unique synthetic challenge. Direct stereoselective methods for the synthesis of the parent this compound are not extensively documented. However, the principles of asymmetric synthesis can be applied to create substituted analogues in an enantioselective or diastereoselective manner. These strategies often involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to install the desired stereochemistry prior to the introduction of the isocyanate functionality.

One theoretical approach involves the use of chiral epoxides as versatile precursors. Enantiopure epoxides can be synthesized through various well-established methods, including the Sharpless asymmetric epoxidation of allylic alcohols or the Jacobsen-Katsuki epoxidation of unfunctionalized olefins. Once the chiral epoxide is obtained, a subsequent ring-opening reaction with a chloride source, followed by conversion of a suitable functional group to an isocyanate, can yield the desired chiral this compound analogue. For instance, the ring-opening of an enantiopure terminal epoxide can theoretically lead to a chiral chlorohydrin, which could then be further elaborated.

Another potential strategy involves the stereoselective chlorination of a chiral precursor. For example, the enantioselective α-chlorination of carbonyl compounds has been a subject of significant research. While not directly applied to isocyanates, the synthesis of chiral α-chloro esters has been achieved with high enantioselectivity using chiral catalysts. acs.org This methodology could potentially be adapted to a substrate that can be later converted to an isocyanate.

Furthermore, the use of chiral auxiliaries attached to a molecule can direct the stereoselective introduction of a chloromethyl group. The auxiliary can then be removed and the isocyanate group can be formed.

While direct methods remain elusive, the following table summarizes potential conceptual pathways for the stereoselective synthesis of substituted this compound analogues, based on established asymmetric transformations.

| Synthetic Strategy | Advanced Precursor | Key Transformation | Potential Analogue |

| Chiral Pool Synthesis | (R)- or (S)-Epichlorohydrin | Nucleophilic ring-opening and functional group manipulation | Chiral 1-chloro-3-isocyanatopropan-2-ol derivatives |

| Asymmetric Epoxidation | Chiral Allylic Alcohol | Sharpless Asymmetric Epoxidation followed by chlorination and isocyanate formation | Enantiopure substituted chloromethyl isocyanates |

| Catalytic Asymmetric Chlorination | Chiral Ketene Silyl Acetal | Enantioselective chlorination using a chiral catalyst acs.org | Chiral α-chloro-α-substituted isocyanates (after conversion) |

It is important to note that these are proposed routes based on analogous transformations. The reactivity of the isocyanate group or its precursors must be carefully considered in any multi-step synthesis.

The development of stereoselective and enantioselective routes to substituted this compound analogues is a field with potential for growth, driven by the utility of chiral synthons in medicinal chemistry and materials science. Future research may focus on the development of novel catalytic systems that can directly introduce a this compound moiety in a stereocontrolled fashion.

Advanced Spectroscopic and Quantum Chemical Elucidation of Chloromethyl Isocyanate Structure and Dynamics

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Vibrational Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational isomers of chloromethyl isocyanate. researchgate.netglobalauthorid.comacs.org Studies combining experimental spectra with ab initio and density functional theory (DFT) calculations have been crucial in assigning the observed vibrational bands to specific molecular motions and in identifying the stable conformers present in different phases. nih.govglobalresearchonline.net

The analysis of the Raman spectra of liquid this compound, along with quantitative depolarization ratios, and the infrared spectra of the gas and solid phases have provided significant insights. researchgate.net These experimental data, when compared with theoretical predictions, allow for a detailed vibrational assignment. For instance, the characteristic asymmetric and symmetric stretching modes of the isocyanate (NCO) group are prominent features in the spectra. researchgate.net The vibrational frequencies computed through methods like DFT at the B3LYP/6-311++G** level have shown good agreement with experimental observations, aiding in the definitive assignment of fundamental vibrational modes. researchgate.net

Research has shown that for related isocyanate compounds, several of the normal modes are coupled, a common characteristic of large molecules with low symmetry. nih.gov This coupling necessitates the use of computational methods to accurately assign the vibrational spectra. The force-field calculations and potential energy distributions (PEDs) derived from these computations are instrumental in understanding the nature of each vibrational mode. nih.govnih.gov

Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides further detail on the molecular structure of this compound and its derivatives. While specific NMR data for this compound itself is not extensively detailed in the provided results, data for structurally related compounds like 2-chloroethyl isocyanate and various chloromethylphenyl isocyanates offer valuable comparative insights. nih.govnih.govchemicalbook.comchemicalbook.com

For instance, ¹H and ¹³C NMR spectra are routinely used to confirm the identity and purity of these compounds. nih.gov In related molecules, the chemical shifts of the chloromethyl protons and the carbon atoms in the isocyanate group are characteristic and can be used for structural elucidation. rsc.orgrsc.org The analysis of NMR spectra, often in conjunction with other spectroscopic methods, is essential for a complete structural characterization. researchgate.netunl.edu For example, in studies of chloromethylstyrene mixtures, ¹H and ¹³C NMR were used to determine the proportions of meta and para isomers. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. americanpharmaceuticalreview.commit.edu While a specific crystal structure for this compound is not detailed in the provided search results, the methodology is well-established for related isocyanates and other organic molecules. acs.orgnih.govresearchgate.net

In the solid phase, molecules adopt a specific conformation that minimizes lattice energy. For analogous compounds like difluorothiophosphoryl isocyanate, single-crystal X-ray diffraction revealed that the molecule exists in a single conformation in the crystalline state. nih.gov This technique provides accurate bond lengths, bond angles, and dihedral angles, which are invaluable for validating and refining the results of computational models. researchgate.netresearchgate.net The solid-state structure can also reveal intermolecular interactions, such as hydrogen bonding or other close contacts, that influence the crystal packing. nih.gov

Computational Chemistry (Ab Initio and Density Functional Theory)

Computational chemistry has become an indispensable tool for understanding the structure and dynamics of molecules like this compound. daffodilvarsity.edu.bd Ab initio and Density Functional Theory (DFT) methods, in particular, provide a theoretical framework for interpreting experimental data and predicting molecular properties. researchgate.netacs.org

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations provide fundamental insights into the bonding and reactivity of this compound. acs.orgwikipedia.org Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.orgutah.edu These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and chemical reactivity. tandfonline.com

The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can elucidate hyperconjugative interactions and charge delocalization within the molecule. tandfonline.com These theoretical approaches help to explain the observed spectroscopic properties and the relative stabilities of different conformers.

Conformational Energetics and Rotational Isomerism

This compound exhibits rotational isomerism due to the rotation around the C-N single bond. acs.orgrsc.org Computational studies have been instrumental in mapping the potential energy surface for this rotation and identifying the stable conformers. nih.govnsf.gov Ab initio and DFT calculations can predict the relative energies of these conformers and the energy barriers separating them. nih.govresearchgate.net

For this compound, theoretical calculations have predicted the existence of different conformers, such as gauche and cis forms. researchgate.net The energy difference between these conformers is often small, typically less than a kilocalorie per mole, indicating that a mixture of conformers may exist at room temperature. nih.gov The study of related molecules, such as chloroacetyl isocyanate, also shows the presence of multiple stable conformations with comparable energies. nih.gov

Prediction and Validation of Spectroscopic Signatures

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. globalresearchonline.netresearchgate.net Theoretical calculations can compute vibrational frequencies, infrared intensities, and Raman activities for each stable conformer. nih.govresearchgate.netnih.gov

This predictive capability is crucial for assigning the complex vibrational spectra of molecules with multiple conformers. researchgate.net By comparing the calculated spectra of different conformers with the experimental spectrum, researchers can determine the conformational composition of the sample. The agreement between calculated and observed wavenumbers, often with the application of a scaling factor, provides strong evidence for the accuracy of both the theoretical model and the experimental assignments. globalresearchonline.netnih.gov For example, a ratio of observed to calculated wavenumbers between 0.97 and 1.04 has been reported for chloroacetyl isocyanate, indicating excellent agreement. nih.gov

Mechanistic Investigations of Chloromethyl Isocyanate Reactivity

Nucleophilic Addition Reactions at the Isocyanate Functionality

The isocyanate group (–N=C=O) in chloromethyl isocyanate is highly susceptible to nucleophilic attack due to the electrophilic nature of the central carbon atom. This reactivity is the basis for the formation of various important functional groups.

The reaction of this compound with primary or secondary amines leads to the formation of substituted ureas. thieme-connect.de This reaction is a classic example of nucleophilic addition to an isocyanate. The general mechanism involves the attack of the nitrogen lone pair of the amine on the electrophilic carbonyl carbon of the isocyanate. This initial step forms a zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable urea (B33335) derivative.

The reaction is typically fast and exothermic. The rate of reaction is influenced by the nucleophilicity of the amine, with more basic amines generally reacting faster. Steric hindrance on either the amine or the isocyanate can slow down the reaction. The general transformation can be represented as:

RNH₂ + ClCH₂NCO → RNHC(O)NHCH₂Cl

This pathway is significant for the synthesis of a wide array of functionalized ureas, which are prevalent in pharmaceuticals and agrochemicals. nih.gov

Table 1: Reaction of this compound with Various Amines

| Amine | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Aniline | 1-Chloromethyl-3-phenylurea | Inert solvent, room temperature | uni-miskolc.hu |

| Diethylamine | 1-Chloromethyl-3,3-diethylurea | Ether, 0°C to room temperature | wikipedia.org |

| Ammonia | Chloromethylurea | Controlled conditions | wikipedia.org |

In a similar fashion to amines, alcohols react with this compound to produce carbamates, also known as urethanes. rsc.orgacs.org The mechanism is initiated by the nucleophilic attack of the oxygen atom of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. This is followed by a proton transfer from the alcohol to the nitrogen atom of the isocyanate, resulting in the formation of the carbamate (B1207046).

The general equation for this reaction is:

ROH + ClCH₂NCO → ROC(O)NHCH₂Cl

The reactivity of alcohols in this reaction generally follows the order: primary > secondary > tertiary, primarily due to steric effects. The reaction can be catalyzed by bases or certain organometallic compounds. rsc.org Carbamates are stable compounds with significant applications, including their use as protecting groups in peptide synthesis and in the production of polyurethanes. nih.govwikipedia.org

Table 2: Formation of Carbamates from this compound

| Alcohol | Product | Catalyst | Reference |

|---|---|---|---|

| Methanol | Methyl (chloromethyl)carbamate | None | rsc.org |

| Ethanol | Ethyl (chloromethyl)carbamate | Tertiary amine | rsc.org |

| Phenol | Phenyl (chloromethyl)carbamate | Base | rsc.org |

Cycloaddition Reactions Involving the Isocyanate Group

The cumulative double bonds in the isocyanate functionality of this compound allow it to participate in various cycloaddition reactions, leading to the formation of heterocyclic compounds.

This compound can undergo [3+2] cycloaddition reactions with various unsaturated systems. For instance, its reaction with allylsilanes, in the presence of a Lewis acid, can lead to the stereoselective synthesis of 2-pyrrolidinones. acs.orgnih.gov In these reactions, the isocyanate acts as a two-atom component. The mechanism often involves the formation of a zwitterionic intermediate which then cyclizes. These annulation reactions are powerful tools for the construction of five-membered rings. acs.org

Research has also explored the [3+2] annulation of isocyanates with azaoxyallyl cations to form oxazolidin-4-ones. acs.org While not specific to this compound, these studies provide a framework for its potential reactivity in similar transformations.

The isocyanate group can participate in cycloaddition reactions to form a variety of heterocyclic structures. For example, reactions with zwitterionic pyrimidinylium and 1,3-diazepinylium derivatives can yield smolecule.comoxazolo[3,4-a]pyrimidines and smolecule.comoxazolo[3,4-a] smolecule.comdiazepines, respectively. researchgate.net Furthermore, isocyanates can react with other cumulenes, such as carbodiimides, or with systems containing adjacent nucleophilic and electrophilic centers to form four, five, or six-membered heterocyclic rings.

Reactivity of the Chloromethyl Moiety in Organic Transformations

The chloromethyl group (–CH₂Cl) in this compound provides a second site of reactivity, behaving as an electrophilic alkylating agent. smolecule.com This allows for subsequent functionalization of the molecule after the isocyanate group has reacted.

The chlorine atom can be displaced by a variety of nucleophiles in SN2 reactions. For example, after forming a urea or carbamate, the chloromethyl group can be used to alkylate other nucleophiles, leading to more complex molecular architectures. This dual reactivity makes this compound a versatile building block in organic synthesis, enabling the introduction of both a ureido or carbamato functionality and a reactive electrophilic site in a single step. For instance, the chloromethyl group can react with phenols to form 1,3-oxazinones. acs.org

Nucleophilic Substitution Reactions

This compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbon atom of the chloromethyl group and the carbon atom of the isocyanate group. The chloromethyl group (-CH₂Cl) is a classic substrate for Sₙ2 reactions, where the chlorine atom acts as a good leaving group. Consequently, the compound readily reacts with a variety of nucleophiles. smolecule.com

Common nucleophiles such as alcohols, amines, and water can attack the chloromethyl carbon, leading to the displacement of the chloride ion and the formation of ether, amine, and alcohol functionalities, respectively. smolecule.com For instance, the reaction with an amine would yield an (aminomethyl) isocyanate. The reactivity of the chloromethyl group is highlighted in studies of related compounds, such as 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, where nucleophilic substitution with methylamine (B109427) occurs selectively at the pyrimidine (B1678525) ring, leaving the chloromethyl group intact under certain conditions, but demonstrates the group's potential for reaction. researchgate.net More complex nucleophiles, including secondary phosphine (B1218219) oxides and phosphites, have also been shown to react with isocyanates in hydrophosphinylation reactions. researchgate.net

Role in Ring-Opening Reactions (e.g., Epoxides)

This compound is a valuable reagent in ring-opening reactions, particularly with strained three-membered rings like epoxides (oxiranes). The reaction between an isocyanate and an epoxide is a well-established method for the synthesis of 2-oxazolidinones, which are important heterocyclic scaffolds in medicinal chemistry. mdpi.comresearchgate.net This transformation is typically a [3+2] cycloaddition that can be catalyzed by either Lewis acids or bases. mdpi.com

The general mechanism for the base-catalyzed ring-opening involves the activation of the epoxide. A nucleophilic catalyst, such as a halide ion from a quaternary ammonium (B1175870) salt, attacks one of the epoxide's carbon atoms in an Sₙ2 fashion. researchgate.net This attack opens the ring to form an alkoxide intermediate. This alkoxide is nucleophilic enough to attack the electrophilic carbon of the isocyanate group. The resulting adduct then undergoes an intramolecular cyclization, displacing the catalyst to form the five-membered 2-oxazolidinone (B127357) ring. mdpi.comlookchem.com

In the case of unsymmetrical epoxides, the regioselectivity of the initial nucleophilic attack is crucial. Under basic or neutral conditions, the attack generally occurs at the less sterically hindered carbon atom, consistent with a standard Sₙ2 mechanism. libretexts.org Acid-catalyzed mechanisms, conversely, involve protonation of the epoxide oxygen, leading to a transition state with significant carbocationic character, which favors nucleophilic attack at the more substituted carbon. libretexts.org Computational studies on the related ring-opening of 2-(chloromethyl)oxirane with amines have been used to determine energy profiles and localize the transition states for this type of reaction. dnu.dp.ua

Intramolecular Rearrangements and Cyclization Pathways

The isocyanate functional group is a key participant in several important intramolecular rearrangements, which often proceed through an isocyanate intermediate even if the starting material is not an isocyanate itself (e.g., Hofmann, Curtius, and Schmidt rearrangements). psgcas.ac.inmsu.edu A significant characteristic of these rearrangements is the intramolecular migration of an alkyl or aryl group to an electron-deficient nitrogen atom, which proceeds with retention of the migrating group's stereochemistry. msu.edu

While this compound itself is relatively simple, related and more complex isocyanates can undergo rearrangements. Computational studies on acyl and thioacyl isocyanates have detailed two primary types of rearrangements. researchgate.netacs.org The first is the conversion of a cyanate (B1221674) or thiocyanate (B1210189) to the more stable isocyanate or isothiocyanate. acs.org The second involves 1,3-shifts of groups attached to the acyl carbon, proceeding through four-membered cyclic, zwitterionic transition states. researchgate.netacs.org

The presence of the reactive chloromethyl group allows for cyclization pathways. For example, derivatives like 2-(chloromethyl)phenyl isocyanides can be used to synthesize indoles through a reaction with organocuprates followed by cyclization. researchgate.net Similarly, (o-aminoarylmethylidene)cyclopropanes can be converted to isocyanate intermediates which then rearrange and cyclize to form quinolines. colab.ws These reactions demonstrate how the chloromethyl and isocyanate functionalities can work in concert to build complex heterocyclic systems.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of isocyanates. dntb.gov.uaglobalauthorid.com These theoretical studies provide detailed insights into molecular geometries, conformational stabilities, and the structures of transient species like transition states. globalauthorid.comresearchgate.net For this compound and related compounds, DFT calculations at levels such as B3LYP with basis sets like 6-311G(d,p) are employed to map out reaction pathways. acs.orgdntb.gov.ua

These studies can determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.govdoi.org For instance, computational analysis of the related chloromethyl chloroformate shows a HOMO-LUMO gap of 0.199 eV, indicating a reactive molecule. doi.org Such calculations allow for a deep understanding of the transition states involved in nucleophilic substitutions, cycloadditions, and rearrangements. dnu.dp.uaacs.org

Energy Profile Analysis and Activation Parameters

A primary goal of computational studies is to construct a complete energy profile for a given reaction. This profile maps the potential energy of the system as it proceeds from reactants to products, passing through high-energy transition states. The height of the energy barrier from the reactants to the transition state determines the activation energy (Eₐ) or Gibbs free energy of activation (ΔG‡), which are critical parameters for predicting reaction rates. dnu.dp.uatue.nl

Computational investigations into the rearrangements of related acyl isothiocyanates and thioacyl isocyanates have provided detailed activation barriers for these transformations. acs.org These studies show that the feasibility of a rearrangement is directly linked to the calculated barrier height. For example, the rearrangement of thioacyl thiocyanates to isothiocyanates has barriers in the range of 20–30 kcal/mol, indicating they are rather unstable compounds. acs.org In contrast, alkoxycarbonyl thiocyanates have higher barriers (ca. 40 kcal/mol) and are therefore more stable and isolable. acs.org These findings are crucial for understanding the stability and potential synthetic utility of isocyanate derivatives.

| Reactant | Product | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Acetyl thiocyanate (CH₃CO-SCN) | Acetyl isothiocyanate (CH₃CO-NCS) | 31 | acs.org |

| Benzoyl thiocyanate (PhCO-SCN) | Benzoyl isothiocyanate (PhCO-NCS) | 30 | acs.org |

| Ethoxycarbonyl thiocyanate (EtO-CO-SCN) | Ethoxycarbonyl isothiocyanate (EtO-CO-NCS) | 42 | acs.org |

| Thioacetyl thiocyanate (CH₃CS-SCN) | Thioacetyl isothiocyanate (CH₃CS-NCS) | 24 | acs.org |

Stereochemical Outcomes and Selectivity Origins

Computational studies are particularly powerful in explaining and predicting the stereochemical outcomes of reactions. Many reactions involving isocyanate intermediates, such as the Curtius and Hofmann rearrangements, are known to proceed with complete retention of configuration at the migrating center. psgcas.ac.inmsu.edu This is a consequence of the concerted, intramolecular nature of the rearrangement, where the migrating group is never fully detached from the parent molecule.

In addition to rearrangements, computational models can rationalize the stereoselectivity of addition and cyclization reactions. For example, a stereochemical model for the [2+2] cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers was developed by comparing molecular mechanics calculations with experimental nuclear Overhauser effect (NOE) data. rsc.org This allowed for the assignment of the lowest energy ground-state conformation, which in turn explained the direction of asymmetric induction and the stereochemistry of the final product. rsc.org

Furthermore, the specific substituents on a reactant can have a profound impact on the stereochemical course of a reaction. In a study of Prins cyclization reactions, it was found that substrates containing a chloromethyl group led to a total retention of enantiomeric excess. nih.gov Computational analysis suggested that the electron-destabilizing effect of the chloromethyl group slows down a competing racemization pathway (a 2-oxonia-Cope rearrangement), thus preserving the optical activity of the product. nih.gov This demonstrates how computational analysis can trace the origin of selectivity back to the subtle electronic effects of a functional group.

Applications of Chloromethyl Isocyanate in Advanced Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govmdpi.com Chloromethyl isocyanate provides an efficient entry point for the synthesis of various heterocyclic systems.

Pyrrolidinone and its derivatives are a significant class of five-membered lactams that are core structures in many biologically active compounds. While direct cycloaddition reactions involving this compound for the synthesis of pyrrolidinones are not extensively documented in the provided results, related isocyanates like chlorosulfonyl isocyanate are known to undergo [3+2] annulation reactions with allylsilanes to stereoselectively produce 2-pyrrolidinones. acs.org Aryl sulfonyl isocyanates are also known to react with nucleophiles to form pyrrolidine (B122466) derivatives. rsc.org The synthesis of 2-pyrrolidinones can also be achieved through radical cascade processes and palladium-catalyzed cycloadditions. grafiati.com

| Reactants | Reaction Type | Product | Key Features |

| Allylsilanes and Chlorosulfonyl Isocyanate | [3+2] Annulation | 2-Pyrrolidinones | Stereoselective synthesis. acs.org |

| Aryl sulfonyl isocyanates and Nucleophiles | Nucleophilic addition/cyclization | Pyrrolidine derivatives | Versatile reaction with various nucleophiles. rsc.org |

| 1,6-Enynes and Chloroazide | Radical Cascade | 2-Pyrrolidinones | Forms three new chemical bonds in one step. grafiati.com |

| Alkyl isocyanates and 2-acetoxymethyl-3-allyltrimethylsilane | [3+2] Cycloaddition (Pd-catalyzed) | 5-ring lactams with exocyclic alkene | Access to β,γ-unsaturated 2-pyrrolidinones. grafiati.com |

This compound's reactivity can be harnessed to construct more complex heterocyclic systems. For instance, isocyanates can participate in cycloaddition reactions to form oxazolidines. In a reaction inspired by the Ugi reaction, an isocyanate can react with a nitrile imine, an isocyanide, and another isocyanate to form a complex 1,2,4-triazinedione scaffold. nih.gov Aryl sulfonyl isocyanates are also known to react to form oxazolidinones. rsc.org

The versatility of this compound extends to the synthesis of a variety of other heterocyclic scaffolds. enamine.net For example, isocyanates are key intermediates in the synthesis of quinazolinone and pyrimidinone frameworks. organic-chemistry.org They can also be utilized in the construction of diazocines and 1,3,4-oxadiazinanes through cycloaddition reactions. Furthermore, the isocyanate functional group is instrumental in synthesizing various nitrogen-containing heterocycles through reactions with diverse nucleophiles. grafiati.com Chloro-chloromethyl heterocyclic compounds serve as valuable starting materials for sequential aminations to build more complex heterocyclic structures. enamine.net

Synthesis of Complex Urea (B33335) and Carbamate (B1207046) Architectures

The isocyanate group of this compound readily reacts with amines and alcohols to form urea and carbamate linkages, respectively. This reactivity is fundamental in synthesizing a wide array of complex molecules. Unsymmetrical ureas and carbamates, including chiral analogues, can be synthesized in one pot with high selectivity and yields using isocyanate intermediates. nih.govorganic-chemistry.org The reaction of isocyanates with various nucleophiles is a cornerstone of modern synthetic chemistry, enabling the construction of valuable molecular architectures. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Significance |

| Isocyanate | Amine | Urea | Formation of a key functional group in many bioactive molecules. mdpi.com |

| Isocyanate | Alcohol | Carbamate | Synthesis of important precursors and functional materials. organic-chemistry.orgrsc.org |

| Benzimidate | Nucleophile (via isocyanate intermediate) | Unsymmetrical Urea/Carbamate | One-pot synthesis of complex structures with high selectivity. nih.gov |

Utilization as a Synthetic Building Block in Multi-Component Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. frontiersin.orgmdpi.com Isocyanates, including this compound, are valuable building blocks in MCRs due to their ability to react with a variety of nucleophiles and intermediates. nih.govrsc.org They can be used to generate diverse molecular scaffolds, including complex heterocyclic systems and amide derivatives. nih.govresearchgate.net The use of isocyanates in MCRs offers an efficient and atom-economical approach to synthesizing libraries of compounds for various applications. frontiersin.orgsemanticscholar.org

Preparation of Advanced Polymeric Precursors and Macromolecular Architectures

The dual reactivity of this compound makes it a valuable monomer or precursor for the synthesis of advanced polymeric materials. The isocyanate group can participate in polymerization reactions to form polyurethanes and other polymers, while the chloromethyl group can be used for subsequent functionalization or cross-linking. smolecule.com For instance, copolymers containing chloromethyl groups can be converted to azidomethyl groups for "click" chemistry applications, enabling the synthesis of single-chain polymer nanoparticles. csic.es Isocyanates are crucial in the production of various polymeric products like thermoplastic foams and elastomers. rsc.org The development of new isocyanate-based monomers is essential for creating polymers with specific macromolecular architectures and properties. acs.orgicmpp.roresearchgate.netresearchgate.net

Isocyanate-Derived Monomers for Polymer Synthesis (e.g., Polyurethanes via blocked isocyanate approach)

The synthesis of polyurethanes typically involves the reaction of a diisocyanate with a polyol. acs.org However, the high reactivity of the isocyanate group can be challenging to control, especially in one-component systems where premature curing is a concern. enpress-publisher.com The blocked isocyanate approach addresses this issue by reversibly protecting the isocyanate group, rendering it inert until unblocked, usually by heat. enpress-publisher.comindustrialchemicals.gov.au

This compound can, in principle, be used to create monomers for polymer synthesis utilizing this blocked isocyanate strategy. The process would involve two key stages:

Blocking the Isocyanate Group: The isocyanate functionality of this compound is first reacted with a blocking agent. This reaction masks the highly reactive NCO group, forming a new, more stable functional group (a carbamate ester, for example). utexas.edu The choice of blocking agent is critical as it determines the temperature at which the deblocking process occurs. enpress-publisher.com

Polymerization/Functionalization: With the isocyanate group safely blocked, the still-available chloromethyl group can be used for subsequent chemical transformations. The chloromethyl group is a versatile electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the attachment of the blocked isocyanate monomer to other molecules or polymer backbones. For instance, it could be grafted onto a polymer chain containing nucleophilic sites, thereby introducing latent isocyanate functionality.

Once the monomer is incorporated into the desired structure, the blocked isocyanate can be deprotected by heating the system to its specific deblocking temperature. This regenerates the free isocyanate group, which can then react with a suitable partner (like a polyol) to form the final polyurethane network. This approach allows for precise control over the curing process. acs.orggoogle.com

Table 1: Common Blocking Agents and Their Approximate Deblocking Temperatures This table presents examples of common blocking agents used for isocyanates and the typical temperature range required to reverse the blocking reaction and regenerate the free isocyanate group.

| Blocking Agent | Deblocking Temperature (°C) |

| Methyl Ethyl Ketoxime (MEKO) | 120 - 140 |

| 3,5-Dimethylpyrazole | 110 - 120 |

| Phenol | ~150 |

| ε-Caprolactam | 160 - 180 |

| Diethyl Malonate | 100 - 120 |

| Source: enpress-publisher.com |

Role in the Synthesis of Functional Organic Materials

The dual functionality of this compound makes it a candidate for the chemical modification and synthesis of functional organic materials. The isocyanate group provides a reactive handle for covalently bonding the molecule to surfaces or other molecules that possess active hydrogen atoms, such as hydroxyl (-OH) or amine (-NH2) groups. This process is sometimes referred to as urethanization. rsc.org The chloromethyl group serves as a secondary reactive site for further functionalization.

A key application area is the surface functionalization of materials to tailor their properties. For example, organic isocyanates are used to modify the surface of materials like graphene oxide (GO) or nanocellulose. utexas.edursc.org The hydroxyl and carboxyl groups on the surface of GO can react with the isocyanate group, forming stable carbamate ester and amide linkages, respectively. utexas.edu This modification can alter the material's solubility, dispersibility, and compatibility with polymer matrices. utexas.edunih.gov

Research involving a related compound, p-chloromethylphenyl isocyanate, provides insight into the potential role of chloromethyl-functionalized isocyanates. In one study, this compound was used to treat graphene oxide. utexas.edu The objective was likely to use the isocyanate to attach the molecule to the GO surface, leaving the chloromethyl group available for further reactions. However, in this specific instance, the use of p-chloromethylphenyl isocyanate resulted in crosslinking between the GO layers, which prevented the material from exfoliating into individual nanoplatelets. utexas.edu This outcome highlights the high reactivity of the system and the need for careful control over reaction conditions when using bifunctional reagents like chloromethyl isocyanates.

The general strategy is applicable to other materials rich in hydroxyl groups, such as nanocellulose. Functionalization via urethanization can enhance the hydrophobicity of nanocellulose, improving its dispersion in non-aqueous solvents and compatibility with non-polar polymer matrices. rsc.org By introducing a chloromethyl group onto the surface, a reactive site is installed for subsequent "click" chemistry reactions or grafting of other polymer chains, leading to the creation of advanced composite materials with tailored properties.

Table 2: Potential Reactions of this compound for Material Functionalization This table outlines the principal reactions of the two functional groups of this compound in the context of synthesizing functional organic materials.

| Functional Group | Reagent Type | Resulting Linkage/Group | Purpose |

| Isocyanate (-NCO) | Hydroxyl (-OH) on material surface | Carbamate Ester | Covalent attachment to material |

| Isocyanate (-NCO) | Amine (-NH2) on material surface | Urea | Covalent attachment to material |

| Chloromethyl (-CH2Cl) | Nucleophile (e.g., Azide, Thiol) | Substituted Methyl Group | Post-functionalization, "Click" Chemistry Handle |

| Source: utexas.edursc.org |

Methodological Advancements in Chloromethyl Isocyanate Research

Development of Advanced Analytical Techniques for Reaction Monitoring

The transient and reactive nature of chloromethyl isocyanate necessitates sophisticated analytical methods for accurate and safe reaction monitoring. Traditional offline analysis methods often fall short due to long wait times and the potential for sample degradation, leading to imprecise process control. researchgate.net In response, the field has seen a significant shift towards in-situ and online analytical techniques that provide real-time data on reaction kinetics, intermediate formation, and endpoint determination.

A cornerstone of modern reaction monitoring for isocyanates is Fourier-transform infrared (FTIR) spectroscopy , particularly when coupled with attenuated total reflectance (ATR) probes. researchgate.net This technique allows for the continuous, in-situ monitoring of the isocyanate functional group (-NCO), which exhibits a strong and distinct absorption band around 2270 cm⁻¹. engineering.org.cnpatsnap.com By tracking the disappearance of this peak, researchers can precisely follow the consumption of this compound throughout a reaction, enabling accurate kinetic studies and process optimization. engineering.org.cnarxiv.org Fiber-optic FTIR probes have further enhanced the applicability of this technique, allowing for its use in a variety of reaction vessels and conditions. patsnap.com

Beyond spectroscopy, chromatographic methods play a crucial role, especially for quantitative analysis and the detection of trace components. High-performance liquid chromatography (HPLC) , often coupled with mass spectrometry (MS) or fluorescence detectors (FLD), provides high sensitivity and selectivity for isocyanate determination. acs.orgsolubilityofthings.com These methods typically involve derivatization of the isocyanate to a more stable compound prior to analysis. nih.gov For instance, derivatization with reagents like 1-(2-pyridyl)piperazine (B128488) (1-2PP) allows for the sensitive detection of isocyanates at very low concentrations. solubilityofthings.comGas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile isocyanates and their metabolites. chemrxiv.org

The following table summarizes key analytical techniques used in the study of isocyanate reactions, which are applicable to this compound research.

| Analytical Technique | Principle | Application in Isocyanate Reaction Monitoring | Key Advantages |

| In-situ FTIR-ATR Spectroscopy | Measures the infrared absorption of the -NCO functional group in real-time. | Continuous monitoring of reaction progress, kinetics, and endpoint determination. researchgate.net | Real-time data, non-invasive, no sample preparation required. patsnap.com |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture for quantification. | Quantitative analysis of isocyanates, often after derivatization. acs.org | High sensitivity and selectivity, suitable for trace analysis. solubilityofthings.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | Analysis of volatile isocyanates and their reaction byproducts. chemrxiv.org | High resolution and sensitivity for volatile compounds. |

| Titration Methods | Chemical analysis to determine the concentration of a substance. | Quantification of free isocyanate content in a reaction mixture. nih.gov | Simple, cost-effective, and well-established method. |

These advanced analytical tools provide a comprehensive suite for the detailed investigation of reactions involving this compound, from laboratory-scale research to industrial process control.

High-Throughput Screening in Synthetic Optimization

High-throughput screening (HTS) has emerged as a transformative methodology in chemical synthesis, enabling the rapid evaluation of a vast number of reaction conditions in parallel. acs.orgacs.org This approach is particularly valuable for optimizing the synthesis of reactive compounds like this compound, where multiple variables can significantly influence yield and purity. HTS leverages automation and miniaturization, employing robotic platforms to dispense reagents and set up numerous reactions simultaneously, often in microplate formats. engineering.org.cnarxiv.org

In the context of this compound synthesis, HTS can be employed to systematically screen a wide range of parameters, including:

Catalysts: Evaluating a diverse library of potential catalysts to identify those that promote the desired transformation with the highest efficiency and selectivity.

Solvents: Testing a matrix of solvents to determine their effect on reaction rate, solubility of reactants and intermediates, and side-product formation.

Temperature and Pressure: Optimizing these critical reaction conditions to maximize yield and minimize energy consumption.

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants to ensure complete conversion and reduce waste.

The outcomes of these high-throughput experiments are typically analyzed using rapid analytical techniques, such as ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS), which can process a large number of samples in a short period. chemrxiv.org The data generated from HTS campaigns can be used to build detailed reaction models and identify optimal synthetic protocols with a speed and efficiency unattainable through traditional one-factor-at-a-time optimization. acs.org For example, HTS has been successfully applied to the synthesis of libraries of pharmaceutically relevant ureas from isocyanates, demonstrating the power of this technique in exploring diverse chemical space. nih.govneurips.cc

The table below illustrates a conceptual HTS workflow for the optimization of a hypothetical reaction involving this compound.

| HTS Workflow Stage | Description | Technologies Employed |

| Library Design | Selection of a diverse set of catalysts, solvents, and other reaction parameters to be screened. | Combinatorial chemistry principles, design of experiments (DoE) software. |

| Automated Reaction Setup | Precise dispensing of reactants, catalysts, and solvents into multi-well plates. | Robotic liquid handlers, automated solid dispensers. engineering.org.cn |

| Reaction Incubation | Parallel execution of reactions under controlled temperature and mixing conditions. | Plate-based heating and shaking modules. |

| High-Throughput Analysis | Rapid analysis of the outcome of each reaction (e.g., yield, purity). | UPLC-MS, fluorescence-based assays. chemrxiv.orgnih.gov |

| Data Analysis and Modeling | Interpretation of large datasets to identify optimal conditions and build predictive models. | Data visualization software, statistical analysis tools. |

By systematically exploring a wide parameter space, HTS significantly accelerates the development of robust and efficient synthetic routes for this compound and its derivatives.

Integration of Machine Learning and AI in Retrosynthesis Prediction

Template-based methods: These models utilize a large collection of predefined reaction rules or "templates" extracted from reaction databases. When presented with a target molecule, the system identifies which templates can be applied to "break down" the molecule into simpler precursors. nih.gov

Template-free methods: These more recent approaches, often based on neural sequence-to-sequence models, treat retrosynthesis as a "translation" problem. They learn the underlying patterns of chemical transformations directly from data, without relying on explicit reaction templates, which allows them to potentially discover novel and unconventional synthetic routes. nih.govarxiv.org

Hybrid or semi-template-based methods: These approaches combine the strengths of both template-based and template-free models to improve the accuracy and diversity of their predictions. arxiv.org

For a molecule like this compound, AI retrosynthesis platforms could be used to:

Propose novel synthetic routes: By learning from the entirety of published chemical reactions, AI can suggest pathways that a human chemist might not have considered.

Optimize existing syntheses: The AI can evaluate different synthetic strategies and predict the most efficient one based on factors like step count, cost of starting materials, and predicted reaction yields.

Identify potential challenges: The models can flag potential issues in a proposed synthesis, such as functional group incompatibilities or the likelihood of side reactions.

The integration of AI and machine learning into the research workflow for this compound promises to accelerate the discovery of new synthetic methodologies and applications for this versatile chemical building block.

| AI Retrosynthesis Approach | Description | Advantages | Limitations |

| Template-Based | Uses a predefined set of reaction rules (templates) to identify possible disconnections in a target molecule. nih.gov | High accuracy for reactions within the template library, interpretable results. | Limited to known reaction types, may not discover novel pathways. nih.gov |

| Template-Free | Employs sequence-to-sequence models to "translate" a product molecule into its reactants without explicit rules. arxiv.org | Capable of discovering novel and unconventional reactions. | Can sometimes propose chemically implausible reactions, less interpretable. |

| Semi-Template/Hybrid | Combines elements of template-based and template-free approaches to balance accuracy and novelty. arxiv.org | Aims to provide a balance between the reliability of templates and the creativity of template-free models. | The complexity of the models can be a challenge. |

Future Prospects and Emerging Research Areas in Chloromethyl Isocyanate Chemistry

Design of Next-Generation Catalysts for Selective Transformations

The selective transformation of chloromethyl isocyanate, a molecule with multiple reactive sites, presents a significant challenge and a key area for future catalyst design. The development of next-generation catalysts is crucial for controlling its reactivity and enabling the synthesis of well-defined functional molecules and polymers.

Current research in the broader field of isocyanate chemistry points towards several promising catalytic strategies that could be adapted for this compound. For instance, the use of metal-organic frameworks (MOFs) as catalysts is an emerging technology for selective isocyanate transformations. While specific studies on this compound are limited, the tunable nature of MOFs could offer a platform for designing catalysts with specific active sites to direct reactions at either the isocyanate or the chloromethyl group.

Another area of interest is the use of transition metal catalysts. A patented process describes the synthesis of isocyanates from organic halides using a nickel complex with an organic ligand, where the nickel is in the zero oxidation state, as a catalyst. chemrxiv.orggoogle.com This suggests that similar catalytic systems could be explored for the selective transformation of this compound. Furthermore, copper-catalyzed reactions have been identified as a potential route for isocyanate formation. researchgate.net The development of novel ligands for these metal catalysts could enhance their selectivity and efficiency in reactions involving this compound.

Organocatalysis also presents a promising avenue for the selective transformation of this compound. Organocatalysts are small organic molecules that can catalyze a variety of chemical reactions with high selectivity, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts. chemicalbook.com While direct applications to this compound are not yet widely reported, the principles of organocatalysis could be applied to develop catalysts that selectively activate one of the reactive groups in the molecule.

The table below summarizes potential next-generation catalyst systems and their hypothetical applications in the selective transformation of this compound, based on advancements in the broader field of isocyanate catalysis.

| Catalyst System | Potential Selective Transformation of this compound | Potential Advantages |

| Metal-Organic Frameworks (MOFs) | Selective reactions at the isocyanate or chloromethyl group by tuning the MOF's pore size and functional groups. | High selectivity, tunable reactivity, and potential for recyclable catalysis. |

| Transition Metal Catalysts (e.g., Ni, Cu) | Selective cross-coupling reactions or isocyanate formation from related precursors. | High catalytic activity and the potential for novel bond formations. |

| Organocatalysts | Asymmetric catalysis and selective functionalization of the chloromethyl or isocyanate group. | Metal-free, environmentally benign, and high stereoselectivity. |

Further research in this area is expected to focus on the design and synthesis of catalysts that can differentiate between the electrophilic centers of the chloromethyl and isocyanate groups, enabling a new range of selective chemical transformations.

Exploration of Bio-Based and Renewable Feedstocks for Synthesis

The chemical industry is increasingly focusing on the development of sustainable processes, with a significant emphasis on utilizing bio-based and renewable feedstocks. rsc.orgrsc.org While the direct synthesis of this compound from biomass is not yet a well-established process, the exploration of renewable routes to its precursors is an active area of research. sci-hub.seutexas.edu

A key strategy in this domain is the conversion of biomass into platform chemicals that can then be transformed into a variety of value-added products. core.ac.uksigmaaldrich.com For instance, research has shown that lignocellulosic biomass can be converted into 5-(chloromethyl)furfural (CMF). smolecule.com Although CMF is a different compound, the presence of a chloromethyl group suggests that similar biomass conversion strategies could potentially be developed to produce precursors for this compound.

Another promising avenue is the use of glycerol (B35011), a byproduct of biodiesel production, to synthesize epichlorohydrin, a compound containing a chloromethyl group. rsc.orgglobalauthorid.comresearchgate.netacs.org Epichlorohydrin is a versatile intermediate that could potentially be converted to this compound through a series of chemical transformations. The development of efficient catalytic processes for such conversions is a key challenge for future research.

The table below outlines potential pathways for the synthesis of this compound from renewable feedstocks, highlighting the current research status and the challenges that need to be addressed.

| Renewable Feedstock | Potential Synthesis Pathway | Current Research Status | Key Challenges |

| Lignocellulosic Biomass | Conversion to furan-based intermediates with subsequent transformation to this compound precursors. | Research has focused on the synthesis of related compounds like 5-(chloromethyl)furfural. smolecule.com | Development of selective catalytic processes for the conversion of furan-based intermediates to isocyanates. |

| Glycerol | Conversion to epichlorohydrin, followed by transformation to this compound. | Well-established industrial processes exist for the conversion of glycerol to epichlorohydrin. globalauthorid.com | Development of efficient and selective methods for the conversion of the epoxide group to an isocyanate group. |

| Vegetable Oils | Transformation of fatty acids into intermediates suitable for conversion to isocyanates. | General research into bio-based polyurethanes from vegetable oils is ongoing. researchgate.net | Creating the specific chloromethyl and isocyanate functionalities from fatty acid chains. |

The transition to a bio-based economy will require significant innovation in catalytic and synthetic chemistry to make the production of compounds like this compound from renewable resources economically viable and environmentally sustainable.

Theoretical Prediction of Novel Reactivities and Applications

Computational chemistry and theoretical studies are becoming increasingly powerful tools for predicting the reactivity of molecules and guiding the discovery of new applications. nih.govresearchgate.net In the context of this compound, theoretical methods such as Density Functional Theory (DFT) can provide valuable insights into its electronic structure, conformational stability, and vibrational spectra. globalauthorid.comresearchgate.netdntb.gov.uaacs.orgacs.org

DFT calculations can be employed to model the reaction pathways of this compound with various reagents, helping to predict the most likely products and understand the factors that control its reactivity. For example, theoretical studies on the adsorption of methyl isocyanate on graphene surfaces have been conducted to explore its potential use in sensing applications. industrialchemicals.gov.au Similar computational approaches could be applied to this compound to predict its interactions with different materials and surfaces, potentially leading to the development of new sensors or functional materials.

Furthermore, theoretical calculations can aid in the design of experiments by predicting the outcomes of different reaction conditions. For example, ab initio and DFT analyses have been used to study the vibrational spectra and conformational stability of other chloro-substituted phenyl isocyanates, providing a basis for understanding the properties of this compound. researchgate.net

The following table summarizes the types of theoretical predictions that can be made for this compound and their potential impact on discovering new reactivities and applications.

| Theoretical Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, and spectroscopic properties. researchgate.netdntb.gov.uaacs.org | Design of new synthetic routes, prediction of reactivity with different substrates, and interpretation of experimental data. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Understanding the nature of non-covalent interactions in this compound-based materials. |

| Molecular Dynamics (MD) Simulations | Conformational changes and interactions with biological macromolecules or material surfaces. | Prediction of binding modes in biological targets and design of new functional materials. |

By leveraging the power of computational chemistry, researchers can accelerate the exploration of this compound's chemical space, leading to the discovery of novel reactivities and applications that might not be apparent from experimental studies alone.

Interdisciplinary Research with Materials Science and Chemical Biology

The unique bifunctional nature of this compound makes it a valuable building block for interdisciplinary research, particularly at the interface of materials science and chemical biology. Its ability to react with a wide range of nucleophiles through either the isocyanate or the chloromethyl group allows for the synthesis of a diverse array of functional molecules and materials.

In the realm of materials science , this compound can be used as a versatile cross-linking agent in polymer chemistry. industrialchemicals.gov.au The isocyanate group can react with hydroxyl or amine groups in a polymer backbone, while the chloromethyl group can undergo further reactions to introduce additional functionality or to form cross-links, thereby enhancing the mechanical and thermal properties of the material. utexas.eduresearchgate.netgoogle.comjustia.comresearchgate.net For example, isocyanate-treated graphene oxide has been prepared to create functionalized nanoplatelets with tailored surface properties. utexas.eduresearchgate.net

In chemical biology , this compound and its derivatives are being explored for their potential in drug discovery and as chemical probes. thermofisher.com The isocyanate group can readily react with nucleophilic residues on proteins, such as lysine, making it a useful tool for bioconjugation. nih.govrsc.org For instance, 4-(chloromethyl)phenyl isocyanate has been used in the synthesis of carbamate (B1207046) derivatives of Hoechst 33258, which are being investigated as potential anticancer agents. acs.org The ability to attach this reactive moiety to a targeting molecule opens up possibilities for creating highly specific therapeutic agents or diagnostic tools. nih.gov

The table below provides examples of interdisciplinary research involving this compound.

| Research Area | Application of this compound | Example Research Finding |

| Materials Science | Cross-linking agent for polymers. google.comjustia.comresearchgate.net | Treatment of graphene oxide with phenyl isocyanates bearing p-chloromethyl groups leads to cross-linking of adjacent layers. utexas.eduresearchgate.net |

| Materials Science | Surface functionalization of materials. | Poly(2-oxazoline)s have been functionalized using initiators like p-chloromethyl-styrene to create polymers with reactive end-groups. mdpi.com |

| Chemical Biology | Synthesis of biologically active compounds. | 4-(Chloromethyl)phenyl isocyanate is a precursor for potential anticancer agents. acs.org |

| Chemical Biology | Bioconjugation and development of chemical probes. thermofisher.com | Isocyanates react readily with amino groups on proteins to form stable urea (B33335) linkages, a reaction exploited in bioconjugation. nih.govrsc.org |

The continued exploration of this compound in these interdisciplinary fields is expected to yield novel materials with advanced properties and new tools for understanding and manipulating biological systems.

Q & A

Basic: What are the critical safety protocols for handling Chloromethyl isocyanate in laboratory settings?

Answer:

this compound requires stringent safety measures due to its reactivity and toxicity. Key protocols include:

- Storage: Use tightly sealed containers in cool (<30°C), dry, well-ventilated areas, away from acids, alkalis, and amines to avoid violent reactions .

- PPE: Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods for all manipulations to minimize inhalation risks .

- Emergency Preparedness: Equip labs with emergency showers, eye-wash stations, and spill kits. Train personnel in first-aid procedures for dermal or ocular exposure .

Advanced: How can researchers design experiments to investigate the thermal decomposition kinetics of this compound?

Answer:

To study decomposition kinetics:

- Experimental Setup: Use a closed reactor system under controlled temperatures (e.g., 100–200°C) and inert atmospheres. Monitor pressure changes to track gas evolution .

- Kinetic Modeling: Apply pseudo-first-order reaction assumptions and calculate Arrhenius parameters (activation energy Ea and pre-exponential factor A) using time-resolved concentration data .

- Validation: Compare experimental results with computational simulations (e.g., Chemkin-Pro) to refine reaction pathways .

Basic: Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

Answer:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR identify structural features (e.g., isocyanate group at ~120–130 ppm for <sup>13</sup>C) .

- Infrared Spectroscopy (IR): Detect the N=C=O stretching vibration near 2270 cm<sup>-1</sup> .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 105 for [M]<sup>+</sup>) and fragmentation patterns to assess purity .

Advanced: What strategies can resolve contradictions in reported reaction yields when using this compound as a reagent?

Answer:

- Variable Optimization: Systematically test solvent polarity (e.g., chlorobenzene vs. THF), catalyst loading, and reaction time to identify optimal conditions .

- Analytical Rigor: Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify unreacted starting material and byproducts .

- Replication: Cross-validate results using independent labs or alternative synthetic routes (e.g., phosgene-free methods) to isolate procedural artifacts .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

- Container: Store in amber glass or fluoropolymer-lined containers to avoid metal corrosion .

- Environment: Maintain storage areas at 15–25°C with humidity <40%. Refrigerate if long-term stability is required .

- Incompatibilities: Segregate from amines, alcohols, and oxidizing agents to prevent exothermic reactions .

Advanced: How does the presence of chloromethyl groups influence the reactivity of this compound in organic synthesis?

Answer:

- Steric Effects: The chloromethyl group increases steric hindrance, slowing nucleophilic attacks on the isocyanate group. Compare reactivity with methyl isocyanate (lower steric bulk) .

- Electronic Effects: The electron-withdrawing chlorine atom enhances electrophilicity of the isocyanate group, favoring reactions with amines or alcohols .

- Comparative Studies: Use DFT calculations to map charge distribution and predict regioselectivity in multicomponent reactions .